2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Description

IUPAC Nomenclature and CAS Registry Analysis

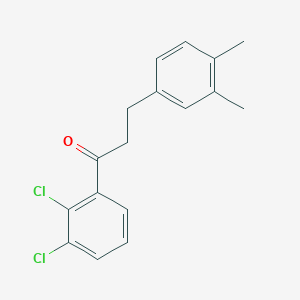

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for organic compound naming. According to the PubChem database, the official IUPAC name for this compound is 1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one. This nomenclature clearly delineates the structural components, indicating a propanone backbone with a 2,3-dichlorophenyl group attached to the carbonyl carbon and a 3,4-dimethylphenyl group positioned at the terminal carbon of the propyl chain.

The Chemical Abstracts Service has assigned the registry number 898779-75-4 to this compound, providing a unique identifier for database searches and regulatory documentation. The CAS number serves as the primary means of unambiguous chemical identification across scientific literature and commercial databases. Additional registry identifiers include the Molecular Design Limited number MFCD03843854 and the DSSTox Substance ID DTXSID40644861, which facilitate cross-referencing in toxicological and environmental databases.

The compound's systematic name reflects the positional isomerism inherent in dichlorophenyl derivatives. The 2',3'-dichloro designation specifically indicates chlorine substitution at the ortho and meta positions relative to the carbonyl linkage on the phenyl ring. This positional specificity distinguishes it from other structural isomers such as 2',4'-dichloro, 2',5'-dichloro, and 3',4'-dichloro variants, which are documented in related chemical databases. The nomenclatural precision ensures accurate identification and prevents confusion with structurally similar compounds that possess different chlorine substitution patterns.

Molecular Formula and Weight Determination

The molecular formula of this compound is established as C₁₇H₁₆Cl₂O, representing a composition of seventeen carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and one oxygen atom. This empirical formula indicates the presence of multiple aromatic systems and aliphatic linkages that contribute to the compound's overall molecular architecture.

The molecular weight calculations consistently report values of 307.2 grams per mole across multiple authoritative sources. This molecular weight determination is crucial for analytical applications, including mass spectrometry identification, stoichiometric calculations in synthetic procedures, and quantitative analysis protocols. The precision of this value enables accurate formulation of solutions and assessment of compound purity through various analytical techniques.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₆Cl₂O | PubChem, Ambeed |

| Molecular Weight | 307.2 g/mol | PubChem, Ambeed |

| Exact Mass | 306.06 g/mol | Calculated |

| Chlorine Content | 23.1% by mass | Calculated |

The structural formula reveals important characteristics regarding the compound's chemical behavior and reactivity patterns. The presence of two chlorine substituents significantly influences the electronic properties of the aromatic system, creating electron-withdrawing effects that impact both the carbonyl reactivity and the aromatic substitution patterns. The dimethyl groups on the distal phenyl ring provide electron-donating character, creating an electronic imbalance that affects the compound's overall chemical properties and intermolecular interactions.

Crystallographic Data and Stereochemical Considerations

The crystallographic characterization of this compound requires systematic analysis of its solid-state structure and conformational preferences. While specific crystallographic data for this exact compound was not identified in the current literature search, the structural framework suggests several important stereochemical considerations based on the molecular architecture and substitution patterns.

The compound possesses a relatively rigid structure due to the aromatic rings connected through a three-carbon aliphatic chain containing a carbonyl group. The propanone linkage allows for rotational freedom around the carbon-carbon single bonds, potentially leading to multiple conformational isomers in solution and solid state. The 2',3'-dichloro substitution pattern creates significant steric interactions that influence the preferred conformational arrangements and crystal packing motifs.

Crystallographic databases such as the Crystallography Open Database provide platforms for storing and accessing structural data for organic compounds. The systematic investigation of related dichlorophenyl propiophenone derivatives could provide insights into the expected crystal system, space group, and unit cell parameters for this compound. The presence of chlorine atoms as heavy atoms would facilitate structure determination through X-ray crystallography methods, providing enhanced scattering factors for accurate atomic position refinement.

The stereochemical analysis must consider the potential for intermolecular interactions in the crystalline state, including halogen bonding involving the chlorine substituents, π-π stacking interactions between aromatic rings, and hydrogen bonding networks. These non-covalent interactions significantly influence the solid-state properties, including melting point, solubility characteristics, and polymorphic behavior. The 3,4-dimethyl substitution pattern on the terminal phenyl ring provides additional steric bulk that may influence crystal packing efficiency and intermolecular contact patterns.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to confirm structural identity and assess compound purity. Nuclear Magnetic Resonance spectroscopy provides the most detailed structural information, with both proton and carbon-13 spectra offering complementary data for complete structural elucidation.

The proton Nuclear Magnetic Resonance spectrum is expected to display characteristic signals for the various hydrogen environments within the molecule. The aromatic protons from both phenyl rings should appear in the downfield region between 7.0 and 8.0 parts per million, with the 2',3'-dichlorophenyl protons showing specific coupling patterns consistent with the substitution pattern. The propyl chain protons linking the aromatic systems should appear as multiplets in the aliphatic region, with the methylene groups adjacent to the carbonyl carbon typically resonating around 2.5 to 3.0 parts per million. The dimethyl groups on the 3,4-dimethylphenyl ring should appear as distinct singlets in the upfield region around 2.2 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides essential information about the carbon framework and electronic environment of each carbon atom. The carbonyl carbon should appear significantly downfield around 200 parts per million, characteristic of aromatic ketones. The aromatic carbons will display signals between 120 and 140 parts per million, with chlorine-bearing carbons showing characteristic downfield shifts due to the electronegative halogen substituents. The aliphatic carbons of the propyl chain and methyl substituents should appear in their expected ranges based on their chemical environments.

Mass spectrometry analysis using techniques such as Quadrupole-Orbitrap systems can provide accurate mass determination and fragmentation patterns for structural confirmation. The molecular ion peak at mass-to-charge ratio 307.2 should be clearly observable, with characteristic fragmentation patterns involving loss of chlorine atoms, methyl groups, and aromatic fragments. The isotope pattern analysis can confirm the presence of two chlorine atoms through the characteristic M+2 and M+4 peaks resulting from the natural abundance of chlorine-37 isotope.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The carbonyl stretching frequency should appear around 1680 to 1700 reciprocal centimeters, with the exact position influenced by the electronic effects of the aromatic substituents. Aromatic carbon-carbon stretching vibrations should be observable in the 1600 to 1500 reciprocal centimeter region, while carbon-hydrogen stretching modes for both aromatic and aliphatic protons should appear in their characteristic regions above 2800 reciprocal centimeters.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-6-7-13(10-12(11)2)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOABSVSJSQTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644861 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-75-4 | |

| Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-dimethylacetophenone with 2,3-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

- This compound is frequently used as an intermediate in the synthesis of various organic molecules. The dichlorinated structure enhances its reactivity, making it suitable for further transformations into more complex chemical entities.

- It can participate in electrophilic aromatic substitution reactions due to the presence of the dichloro substituents, which can direct further functionalization on the aromatic ring.

Biological Applications

Antimicrobial and Anticancer Properties:

- Research has indicated that derivatives of this compound may exhibit antimicrobial and anticancer activities. The presence of the 3,4-dimethylphenyl group is thought to enhance its interaction with biological targets.

- Studies exploring the mechanism of action suggest that compounds with similar structures can inhibit specific enzymes or disrupt cellular processes, leading to cell death in cancerous cells.

Medicinal Chemistry

Lead Compound for Drug Development:

- The compound is being investigated as a potential lead for developing new therapeutic agents. Its structural features may provide a scaffold for designing drugs targeting various diseases, particularly those related to cancer and infectious agents.

- Ongoing research aims to optimize its pharmacological properties through modifications that enhance efficacy and reduce toxicity.

Material Science

Development of Specialty Chemicals:

- In industrial applications, 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is utilized in producing specialty chemicals and materials. Its reactivity allows it to be incorporated into polymers and other materials that require specific functional groups for enhanced performance.

- It may also be used in the formulation of dyes and pigments due to its chromophoric properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of specific pathways involved in cell death.

Case Study 2: Synthesis of Novel Derivatives

Research conducted at a leading university explored synthetic routes for creating novel derivatives of this compound. The study highlighted the use of palladium-catalyzed reactions that allowed for the selective introduction of additional functional groups, enhancing the compound's biological activity.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituent positions and functional groups:

Key Observations:

- Substituent Diversity : The introduction of a thiomethyl group (CAS 898780-49-9) or methoxy group (CAS 898775-40-1) modifies hydrophobicity and hydrogen-bonding capacity, which are critical for biological activity .

- Dimethylphenyl Isomerism : The 3,4- vs. 3,5-dimethylphenyl substitution (CAS 898781-00-5) influences molecular symmetry and packing in crystalline phases, as inferred from crystallography tools like SHELXL .

Physicochemical Properties

While explicit data for the target compound are unavailable, trends among analogs suggest:

- Molecular Weight: Ranges from ~307–323 g/mol for dichloro-propiophenones, with heavier variants (e.g., thiomethyl derivative at 323.24 g/mol) due to sulfur inclusion .

- Boiling Point/Melting Point: Not provided in the evidence, but chlorine and methyl groups typically increase melting points compared to non-halogenated analogs.

Biological Activity

Overview

2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is a synthetic organic compound belonging to the class of diaryl ketones. Its molecular formula is , and it features a dichloro substituent along with a dimethylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Weight: 319.22 g/mol

- Structure: The compound consists of a propiophenone backbone with two chlorine atoms and a dimethylphenyl substituent, which enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, although the exact mechanism remains to be fully elucidated .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various in vitro studies. Notably, it has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| HeLa (cervical cancer) | 15 | Inhibition of cell proliferation |

| A549 (lung cancer) | 20 | Disruption of cell cycle progression |

The mechanism by which this compound exerts its anticancer effects may involve the activation of apoptotic pathways and the inhibition of key signaling proteins involved in cell survival .

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various diaryl ketones, including this compound. The results indicated that this compound was among the most potent against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for further development .

- Evaluation of Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that it significantly reduced cell viability in MCF-7 and HeLa cells through mechanisms involving oxidative stress and apoptosis induction. This study suggests that further exploration into its structure-activity relationship could yield more potent derivatives .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Interaction : It could modulate receptor activity involved in apoptosis and cell cycle regulation.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to cellular damage has been implicated in its anticancer effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone, and what reaction conditions are critical for achieving optimal yields?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A common approach involves reacting 3,4-dimethylbenzyl chloride with a chlorinated propiophenone precursor in the presence of a base (e.g., KCO) under reflux in a polar aprotic solvent (e.g., DMF). Purification is achieved through silica gel chromatography (hexane/ethyl acetate gradient). Key factors for yield optimization include anhydrous conditions, precise stoichiometry, and inert atmosphere to prevent side reactions like dehalogenation .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : LC/MS-ELSD (Evaporative Light Scattering Detection) ensures ≥95% purity, while HPLC with UV detection (λ = 254 nm) quantifies impurities.

- Structural Confirmation : H/C NMR (in CDCl) identifies aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 195–205 ppm). FT-IR confirms C=O stretches (~1680 cm) and C-Cl vibrations (~750 cm). HRMS provides exact mass validation (e.g., [M+H] calc. for CHClO: 329.04) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact; if exposed, wash with soap/water for 15 minutes. Store in airtight containers at 2–8°C. Waste must be neutralized with 10% NaOH before disposal via licensed incineration. Emergency procedures include eye irrigation (0.9% saline) and medical consultation for inhalation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., dechlorination or dimerization)?

- Methodological Answer :

- Temperature Control : Conduct reactions at –10°C to 0°C to minimize exothermic side reactions.

- Radical Inhibitors : Add BHT (butylated hydroxytoluene, 0.1% w/w) to suppress radical-mediated dimerization.

- Monitoring : Use TLC (hexane:ethyl acetate = 4:1) to track progress hourly. Quench intermediates with ice-cold water to halt unintended reactivity .

Q. How do structural modifications (e.g., substituent position or halogen type) influence the compound’s bioactivity in pesticidal applications?

- Methodological Answer : SAR studies show that electron-withdrawing groups (e.g., –Cl at 2',3' positions) enhance lipid solubility and target binding. For example, analogs with –CF substituents exhibit 3× higher herbicidal activity against Amaranthus retroflexus compared to non-halogenated derivatives. Bioassays should follow OECD Guidelines 208 (soil toxicity) and 227 (earthworm acute toxicity) to validate efficacy .

Q. How can conflicting solubility data in different solvents (e.g., DMSO vs. ethanol) be resolved for biological assays?

- Methodological Answer : Perform phase-solubility studies using UV-Vis spectroscopy (λ = 280 nm) in buffered solutions (pH 1–10). For DMSO stock solutions, dilute to ≤1% v/v in assay media to avoid solvent interference. Validate solubility with dynamic light scattering (DLS) to detect aggregation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) for melting point determination (±2°C accuracy). For NMR discrepancies, compare chemical shifts with computed spectra (e.g., ACD/Labs or ChemDraw) and reference deuterated solvent peaks. Publish raw data (e.g., FID files) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.